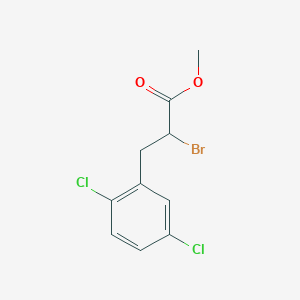![molecular formula C26H22ClF6N5O3S B14948844 2-[3-{3-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14948844.png)
2-[3-{3-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-{3-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-(4-CHLOROPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as trifluoromethyl, pyrazole, chlorophenyl, and methoxyphenyl
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-{3-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-(4-CHLOROPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(4-METHOXYPHENYL)ACETAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the pyrazole ring: This is typically achieved through the reaction of hydrazine with a β-diketone.
Introduction of the trifluoromethyl groups: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide.
Formation of the imidazolidinone ring: This involves the reaction of an appropriate amine with a carbonyl compound.
Coupling reactions: The final steps involve coupling the various intermediate compounds under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-{3-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-(4-CHLOROPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Applications De Recherche Scientifique
2-[3-{3-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-(4-CHLOROPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(4-METHOXYPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[3-{3-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-(4-CHLOROPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: Shares the trifluoromethyl groups but lacks the complex structure of the target compound.
4-Chlorophenylacetic acid: Contains the chlorophenyl group but is simpler in structure.
N-(4-Methoxyphenyl)acetamide: Contains the methoxyphenyl group but is less complex.
Uniqueness
2-[3-{3-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-(4-CHLOROPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(4-METHOXYPHENYL)ACETAMIDE is unique due to its combination of multiple functional groups and its potential for diverse applications in various fields of research.
Propriétés
Formule moléculaire |
C26H22ClF6N5O3S |
|---|---|
Poids moléculaire |
634.0 g/mol |
Nom IUPAC |
2-[3-[3-[3,5-bis(trifluoromethyl)pyrazol-1-yl]propyl]-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H22ClF6N5O3S/c1-41-18-9-5-16(6-10-18)34-22(39)13-19-23(40)38(17-7-3-15(27)4-8-17)24(42)36(19)11-2-12-37-21(26(31,32)33)14-20(35-37)25(28,29)30/h3-10,14,19H,2,11-13H2,1H3,(H,34,39) |
Clé InChI |
DVOVHITYORQVAR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCCN3C(=CC(=N3)C(F)(F)F)C(F)(F)F)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E,4Z)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B14948762.png)
![4,6-dihydrazinyl-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B14948763.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B14948771.png)
![3-({3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}amino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14948773.png)
![3-Nitro-9-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-2-amine](/img/structure/B14948778.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B14948781.png)
![3-[(E)-2-(thiophen-2-yl)ethenyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B14948790.png)


![N-[(Z)-1-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-2-pyridin-3-ylvinyl]benzamide](/img/structure/B14948804.png)
![(2E)-2-[4-(5-bromo-2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14948818.png)
![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]phenyl 4-bromobenzoate](/img/structure/B14948828.png)

![2-hydroxy-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B14948852.png)
